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Compound of Interest

Compound Name:
Quercetin 3-O-(6''-acetyl-

glucoside)

Cat. No.: B190379 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the two-step synthesis of

Quercetin 3-O-(6''-acetyl-glucoside) from the readily available flavonoid, rutin. The synthesis

employs a chemoenzymatic approach, utilizing highly selective enzymes to achieve the desired

transformations under mild conditions, thus avoiding complex protection-deprotection

strategies. The first step involves the enzymatic hydrolysis of rutin to Quercetin-3-O-glucoside

(isoquercitrin) using naringinase. The second step is a regioselective enzymatic acetylation of

isoquercitrin at the 6''-hydroxyl position of the glucose moiety, catalyzed by immobilized

Candida antarctica lipase B. This method offers high yields and specificity, providing a reliable

pathway for obtaining this valuable quercetin derivative for research and development.

Overall Synthesis Pathway
The synthesis is a two-step process starting from Rutin. First, the rhamnose sugar is selectively

cleaved to yield Isoquercitrin. Second, an acetyl group is regioselectively added to the 6''-

position of the glucose moiety to produce the final compound.
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Figure 1: Two-step chemoenzymatic synthesis pathway.

Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Rutin to
Isoquercitrin (Quercetin-3-O-glucoside)
This protocol details the selective removal of the terminal rhamnose from rutin using

naringinase. The reaction is performed at a controlled pH to maximize the yield of the desired

intermediate, isoquercitrin.

Materials and Reagents:

Rutin (Substrate)

Naringinase from Penicillium decumbens (Enzyme)
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Citrate-phosphate buffer (pH 6.0)

Ethanol

Ethyl acetate

Silica gel for column chromatography

Procedure:

Prepare a suspension of Rutin in citrate-phosphate buffer (pH 6.0). The concentration can be

optimized, but a starting point of 10 mg/mL is recommended.

Add naringinase to the rutin suspension. The optimal enzyme concentration should be

determined empirically, starting with a 1:10 enzyme-to-substrate ratio (w/w).

Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring

for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Upon completion (disappearance of the rutin spot/peak), terminate the reaction by adding an

equal volume of ethanol to precipitate the enzyme.

Centrifuge the mixture to remove the precipitated enzyme.

Concentrate the supernatant under reduced pressure to remove ethanol.

Extract the aqueous solution with ethyl acetate. The product, isoquercitrin, will be in the

organic phase.

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the

solvent.

Purify the crude isoquercitrin using silica gel column chromatography if necessary.
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Quantitative Data for Hydrolysis Step: The enzymatic bioconversion of rutin to quercetin-3-O-

glucoside (Q-3-G) can result in a production yield of over 92% when the reaction is maintained

at a controlled pH of 6.0.[1] Repetitive batch operations have been shown to achieve yields of

84% after five cycles.[1]

Parameter Condition / Value Reference

Substrate Rutin

Enzyme Naringinase (P. decumbens) [1]

Solvent Aqueous Buffer [1]

Optimal pH 6.0 [1]

Product Isoquercitrin (Q-3-G) [1]

Expected Yield >92% [1]

Protocol 2: Regioselective Enzymatic Acetylation of
Isoquercitrin
This protocol describes the specific acetylation of the 6''-hydroxyl group on the glucose moiety

of isoquercitrin. Immobilized Candida antarctica lipase B (CaLB) is used for its high

regioselectivity, and vinyl acetate serves as the acetyl group donor.

Materials and Reagents:

Isoquercitrin (Substrate, from Protocol 1)

Immobilized Candida antarctica Lipase B (CaLB), e.g., Novozym 435

Vinyl acetate (Acyl donor)

Anhydrous acetone or tert-Butyl alcohol (Solvent)

3Å or 4Å Molecular Sieves

Silica gel for column chromatography
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Procedure:

Dissolve isoquercitrin in anhydrous acetone or tert-butyl alcohol in a flask containing

activated molecular sieves to ensure anhydrous conditions. A starting concentration of 15-20

mM isoquercitrin is recommended.

Add vinyl acetate as the acyl donor. A molar excess is required; a substrate-to-donor molar

ratio of 1:5 to 1:20 is suggested.[2][3]

Add the immobilized lipase, Novozym 435, to the reaction mixture (e.g., 10 mg/mL).

Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-60°C).[3]

Monitor the formation of the acetylated product by TLC or HPLC. The acetylated product will

have a higher Rf value (be less polar) than the starting material.

Once the reaction reaches the desired conversion, filter the mixture to recover the

immobilized enzyme (which can be washed and reused).

Evaporate the solvent from the filtrate under reduced pressure.

Purify the resulting crude product, Quercetin 3-O-(6''-acetyl-glucoside), by silica gel

column chromatography using a suitable solvent gradient (e.g., ethyl acetate/methanol).

Quantitative Data for Acetylation Step: Molecular modeling and experimental data confirm that

CaLB selectively acetylates the primary 6''-OH of the glucose in isoquercitrin.[4][5] The use of

organic solvents and an excess of the acyl donor drives the reaction towards high conversion.
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Parameter Condition / Value Reference

Substrate Isoquercitrin [4][5]

Enzyme
Candida antarctica Lipase B

(Immobilized)
[2][6]

Acyl Donor Vinyl Acetate [6][7]

Solvent
Anhydrous Acetone or tert-

Butyl Alcohol
[2][3]

Molar Ratio 1:5 (Substrate:Donor) [2]

Product
Quercetin 3-O-(6''-acetyl-

glucoside)
[8]

Experimental Workflow and Data
The overall workflow from starting material to final product involves two main reaction stages,

each followed by purification and analysis.
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Figure 2: General experimental workflow diagram.
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Physicochemical and Spectroscopic Data: The final product can be identified and characterized

using standard analytical techniques.

Property Value Reference

Compound Name
Quercetin 3-O-(6''-acetyl-

glucoside)
[8][9]

CAS Number 54542-51-7 [8]

Molecular Formula C23H22O13 [10]

Molecular Weight 506.4 g/mol [8][10]

MS Pseudomolecular Ion m/z 505 [M-H]⁻ [11]

Key MS² Fragments m/z 431, 301 [Aglycone] [11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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